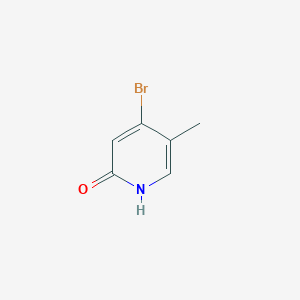
N-(2-thienylmethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thenoyltrifluoroacetone, also known as 2-噻吩甲酰三氟丙酮, is a chemical substance with the molecular formula C8H5F3O2S . It is insoluble in water and is used as a reagent for the determination of actinide and lanthanide elements, as well as for the spectral determination of heavy metals .
Physical and Chemical Properties The physical and chemical properties of 2-Thenoyltrifluoroacetone are as follows :
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of thiophene-based compounds, such as 2-(diethylamino)thieno[1,3]oxazin-4-ones, has been explored for their inhibitory activity towards human leukocyte elastase, highlighting the utility of thiophene derivatives in the development of enzyme inhibitors. The Gewald thiophene synthesis approach was utilized, demonstrating the versatility of thiophene compounds in medicinal chemistry (Gütschow et al., 1999).
Supramolecular Chemistry and Self-Assembly
- Research into benzene-1,3,5-tricarboxamides (BTAs) and related compounds has revealed their significance in supramolecular chemistry, where their simple structure and hydrogen bonding capability enable self-assembly into nanometer-sized structures. This has implications for applications in nanotechnology, polymer processing, and biomedical fields (Cantekin et al., 2012).
Materials Science and Catalysis
- The development of covalent organic frameworks (COFs) incorporating amide functionalities demonstrates the potential of these materials in catalysis, specifically for reactions like the Knoevenagel condensation. This showcases the role of amide groups in enhancing the catalytic efficiency of COFs (Li et al., 2019).
Polymer Science
- Studies on polyamides and conducting polymers derived from thiophene and related compounds have highlighted their potential in creating materials with desirable properties such as electrochromism, indicating their applicability in smart window technologies and electronic devices. The synthesis and properties of these polymers underline the importance of thiophene derivatives in developing advanced materials (Sotzing et al., 1996).
Catalysis and Chemical Reactions
- The role of copper-based polymers derived from benzenesulfonate and carboxylate in the oxidation of cyclohexane demonstrates the utility of these materials in catalysis, particularly in the context of using ionic liquids as solvents. This research points to the efficiency of metal-organic frameworks in facilitating chemical transformations under mild conditions (Hazra et al., 2016).
Mecanismo De Acción
Target of Action
The compound belongs to the class of thiophene derivatives . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific target and mode of action. Thiophene derivatives can have a range of effects, from anti-inflammatory and antimicrobial to anticancer activities .
Propiedades
IUPAC Name |
N-(thiophen-2-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c15-14(16,17)9-20-11-5-3-10(4-6-11)13(19)18-8-12-2-1-7-21-12/h1-7H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMGXJQTEDCHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2958618.png)
![2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958620.png)







![N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2958636.png)

![1,3-Benzothiazol-6-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2958639.png)
![(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2958640.png)
